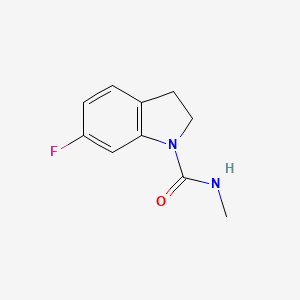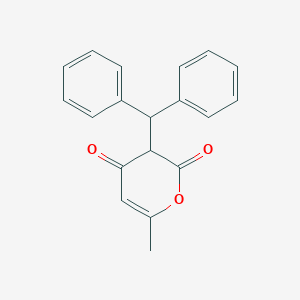
3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-dione is a heterocyclic compound that features a pyran ring fused with a dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylmethanol with methyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyran derivatives.
Applications De Recherche Scientifique
3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Diphenylmethyl)-5-methyl-2H-pyran-2,4(3H)-dione
- 3-(Diphenylmethyl)-6-ethyl-2H-pyran-2,4(3H)-dione
- 3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-trione
Uniqueness
3-(Diphenylmethyl)-6-methyl-2H-pyran-2,4(3H)-dione is unique due to its specific substitution pattern on the pyran ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
88639-69-4 |
|---|---|
Formule moléculaire |
C19H16O3 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
3-benzhydryl-6-methylpyran-2,4-dione |
InChI |
InChI=1S/C19H16O3/c1-13-12-16(20)18(19(21)22-13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12,17-18H,1H3 |
Clé InChI |
OXWPSCCYEZBLCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(C(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Pyridin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14381265.png)

![(5-Nitrofuran-2-yl)[3-(2-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14381277.png)
![[(1-Methoxyoctyl)sulfanyl]benzene](/img/structure/B14381279.png)
![3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate](/img/structure/B14381288.png)
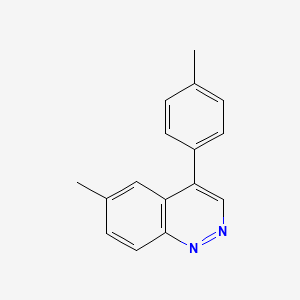
![9-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14381299.png)
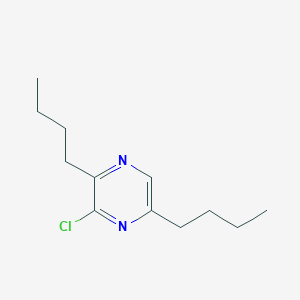
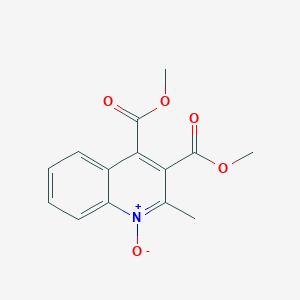
![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)
![2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B14381336.png)
![10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14381349.png)
![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
